molecular formula C13H8FN3O2 B6388606 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid CAS No. 1261921-21-4

2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6388606
CAS No.: 1261921-21-4
M. Wt: 257.22 g/mol
InChI Key: LJFICCKRZVTOPS-UHFFFAOYSA-N
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Description

2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 2-amino-5-fluoropyridine, which is then subjected to nitrification, amino acetylation, reduction of nitro groups, diazotization, Schiemann reaction, and hydrolysis of acetyl groups . The reaction conditions often involve the use of solvents like 1,2-dichloroethane and reagents such as cuprous chloride and fluorine gas .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like fluorine gas.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted pyridine compounds.

Scientific Research Applications

2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The fluorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Shares the pyridine and fluorine moieties but lacks the cyano and carboxylic acid groups.

    5-Amino-2-cyanopyridine: Contains the amino and cyano groups but lacks the fluorophenyl and carboxylic acid groups.

Uniqueness

2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for medicinal chemistry applications by improving its pharmacokinetic profile.

Properties

IUPAC Name

2-amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-11-2-1-7(5-15)3-9(11)8-4-10(13(18)19)12(16)17-6-8/h1-4,6H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFICCKRZVTOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687402
Record name 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-21-4
Record name 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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